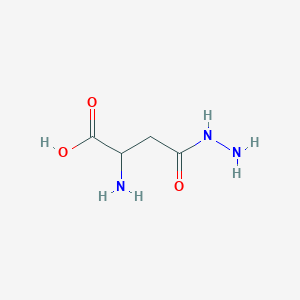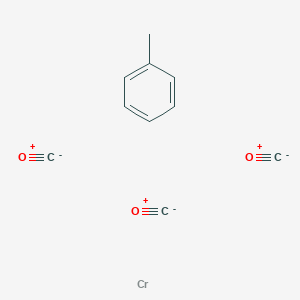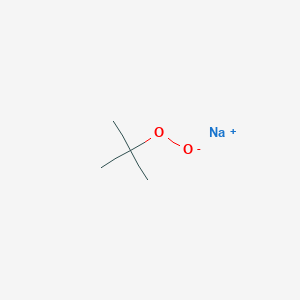
(tert-Butylperoxy) sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-Butylperoxy) sodium, also known as TBSP, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used as a radical initiator in various chemical reactions. TBSP is a white crystalline solid that is soluble in water and other polar solvents.
Mecanismo De Acción
(tert-Butylperoxy) sodium acts as a radical initiator in chemical reactions. When (tert-Butylperoxy) sodium is heated or exposed to light, it decomposes into two radicals: the tert-butyl radical and the sodium radical. These radicals can initiate chain reactions that lead to the formation of new chemical compounds. The mechanism of action of (tert-Butylperoxy) sodium is complex and depends on the specific reaction conditions.
Efectos Bioquímicos Y Fisiológicos
(tert-Butylperoxy) sodium is not commonly used in biochemical or physiological research. However, it has been shown to have toxic effects on living organisms. (tert-Butylperoxy) sodium can cause skin and eye irritation and can be harmful if ingested or inhaled. It is important to handle (tert-Butylperoxy) sodium with care and to follow proper safety protocols when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(tert-Butylperoxy) sodium has several advantages for lab experiments. It is a powerful oxidizing agent that can initiate radical reactions under mild conditions. (tert-Butylperoxy) sodium is also relatively inexpensive and easy to handle. However, (tert-Butylperoxy) sodium has some limitations for lab experiments. It can be unstable and difficult to store, and it can decompose over time. (tert-Butylperoxy) sodium can also be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for research on (tert-Butylperoxy) sodium. One area of research is the development of new synthesis methods for (tert-Butylperoxy) sodium that are more efficient and environmentally friendly. Another area of research is the application of (tert-Butylperoxy) sodium in new chemical reactions and the synthesis of novel organic compounds. Finally, there is a need for further research on the toxic effects of (tert-Butylperoxy) sodium on living organisms and the development of safer handling protocols for this compound.
Conclusion:
(Tert-Butylperoxy) sodium is a powerful oxidizing agent that is widely used in organic chemistry research. It is a key intermediate in the production of many organic compounds and is used as a radical initiator in various chemical reactions. (tert-Butylperoxy) sodium has several advantages for lab experiments, but also has limitations and can be hazardous if not handled properly. There are several future directions for research on (tert-Butylperoxy) sodium, including the development of new synthesis methods and the application of (tert-Butylperoxy) sodium in new chemical reactions.
Métodos De Síntesis
(tert-Butylperoxy) sodium can be synthesized by reacting tert-butyl hydroperoxide with sodium methoxide. The reaction is carried out in anhydrous conditions and at low temperatures. The yield of (tert-Butylperoxy) sodium can be improved by using a phase transfer catalyst. The synthesis of (tert-Butylperoxy) sodium is an important area of research because it is a key intermediate in the production of many organic compounds.
Aplicaciones Científicas De Investigación
(tert-Butylperoxy) sodium is widely used in scientific research as a radical initiator in various chemical reactions. It is used in the polymerization of styrene, vinyl acetate, and other monomers. (tert-Butylperoxy) sodium is also used in the synthesis of various organic compounds such as ketones, aldehydes, and carboxylic acids. (tert-Butylperoxy) sodium is an important tool for organic chemists because it allows them to control the rate of chemical reactions and the formation of specific products.
Propiedades
Número CAS |
13250-54-9 |
|---|---|
Nombre del producto |
(tert-Butylperoxy) sodium |
Fórmula molecular |
C4H9NaO2 |
Peso molecular |
112.1 g/mol |
Nombre IUPAC |
sodium;2-methyl-2-oxidooxypropane |
InChI |
InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |
Clave InChI |
PLWUSUOYTVTTNH-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)(C)O[O-].[Na+] |
SMILES |
CC(C)(C)O[O-].[Na+] |
SMILES canónico |
CC(C)(C)O[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



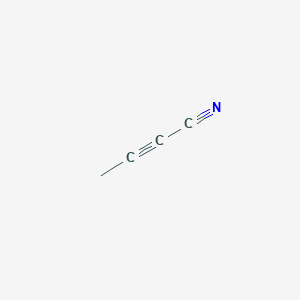
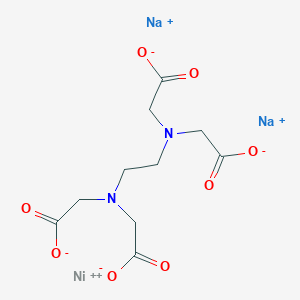
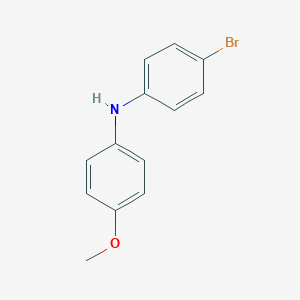
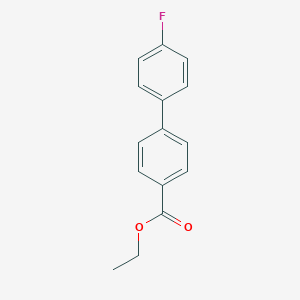
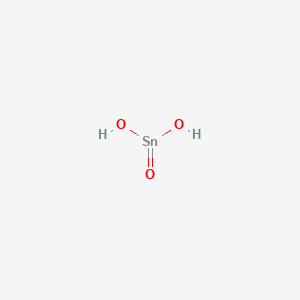
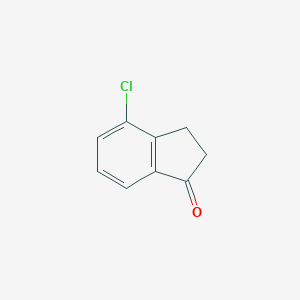

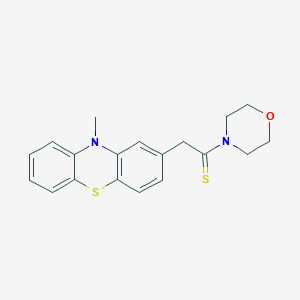
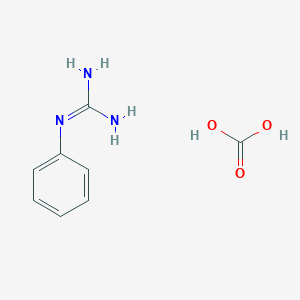
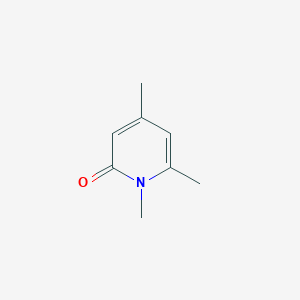
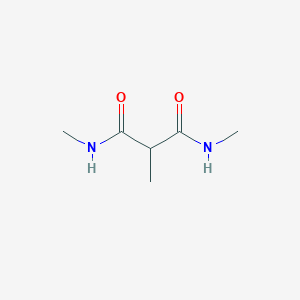
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
